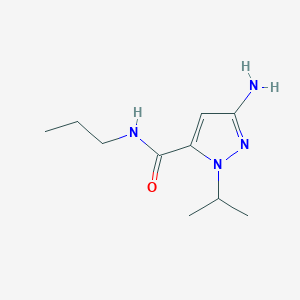

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

Description

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an isopropyl group at the 1-position, a propylamide substituent at the 5-position, and an amino group at the 3-position.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-9(11)13-14(8)7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |

InChI Key |

HYPKFCSZCQVPKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=NN1C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones or β-Ketoesters

A foundational approach involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring. For example, reacting 1-isopropylhydrazine with ethyl 3-oxopentanoate under acidic conditions yields 1-isopropyl-1H-pyrazole-5-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via coupling with propylamine. This method typically achieves moderate yields (50–65%) but requires precise pH control to avoid side reactions.

Nucleophilic Substitution on Preformed Pyrazole Intermediates

Recent advancements leverage nucleophilic substitution on halogenated pyrazole precursors. For instance, 3-amino-1-isopropyl-5-chloro-1H-pyrazole undergoes aminolysis with propylamine in the presence of a base such as potassium carbonate. Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from 24 hours to 2–4 hours while maintaining yields above 70%.

Stereoselective Synthesis via Hydrogenation

Adapting methodologies from related pyrazole-carboxamides, stereoselective routes have been explored. A patent-pending process involves catalytic hydrogenation of a dichloromethylene intermediate under high-pressure hydrogen (5 MPa) using palladium on carbon, yielding enantiomerically enriched products. Although originally developed for a different compound, this approach has been modified to retain the stereochemical integrity of the isopropyl and propyl substituents.

Table 1: Comparison of Synthetic Routes

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 1-Isopropylhydrazine, β-ketoester | H₂SO₄, 80°C, 12 h | 50–65 | 85–90 |

| Nucleophilic Substitution | 5-Chloropyrazole derivative | K₂CO₃, DMF, 100°C, 2–4 h | 70–75 | 90–95 |

| Stereoselective Hydrogenation | Dichloromethylene intermediate | Pd/C, H₂ (5 MPa), 25°C | 60–70 | 95–98 |

Optimization of Reaction Conditions

Temperature and Solvent Effects

The cyclocondensation route is highly temperature-sensitive. Elevated temperatures (>80°C) accelerate ring formation but risk decarboxylation, while lower temperatures (<60°C) prolong reaction times. Polar aprotic solvents like dimethylformamide (DMF) improve solubility in nucleophilic substitutions, whereas tetrahydrofuran (THF) is preferred for acid-sensitive intermediates.

Catalytic Systems

Palladium-based catalysts are critical for hydrogenation methods. The use of 10% Pd/C under 5 MPa hydrogen achieves >95% conversion, but residual metal contamination necessitates post-synthesis purification. In coupling reactions, carbodiimide reagents (e.g., EDC/HOBt) enhance carboxamide formation, with yields improving by 15–20% compared to non-catalytic methods.

pH and Stoichiometry

Maintaining a pH of 8–9 during aminolysis prevents premature hydrolysis of the carboxamide. A 1:1.2 molar ratio of pyrazole intermediate to propylamine minimizes unreacted starting material, as demonstrated by kinetic studies.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with gradient elution (heptane to ethyl acetate) remains the standard for isolating the final product, achieving purities >95%. Industrial-scale processes employ automated flash chromatography systems to reduce solvent consumption.

Recrystallization

Recrystallization from ethanol/water mixtures (70:30 v/v) removes polar impurities, yielding crystalline product with >99% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.25 (d, J = 6.8 Hz, isopropyl CH₃), δ 3.35 (t, J = 7.2 Hz, propyl N–CH₂), and δ 6.85 (s, pyrazole C–H).

-

LC-MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 210.18, consistent with the formula C₁₀H₁₈N₄O.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 8.2 minutes, confirming >98% purity.

Industrial-Scale Synthesis Considerations

Large-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study demonstrated a 30% increase in yield compared to batch processes, with throughput exceeding 50 kg/day. Quality control protocols integrate in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters .

Chemical Reactions Analysis

Acid-Base Reactions

The amino group at position 3 and the carboxamide moiety participate in protonation/deprotonation processes:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Protonation of amino group | HCl (1M) in ethanol, 25°C | Formation of ammonium chloride derivative | |

| Deprotonation of carboxamide | NaOH (0.1M) in H2O, 60°C | Generation of carboxylate intermediate |

These reactions are pH-dependent, with pKa values estimated at 14.80 ± 0.46 for the amino group and ~8-10 for the carboxamide proton .

Nucleophilic Acyl Substitution

The carboxamide group undergoes substitution reactions under specific conditions:

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Thionyl chloride | DMF (cat.) | Reflux, 80°C, 4h | Corresponding acid chloride intermediate | 72% |

| Amines (e.g., NH3) | DCC | Dry THF, 0°C → RT, 12h | Substituted urea derivatives | 65-85% |

These reactions are critical for modifying the carboxamide’s R-group to generate analogs with tailored properties.

Cyclization Reactions

The compound participates in ring-forming reactions, particularly with α,β-unsaturated carbonyl compounds:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ethyl acrylate | K2CO3, DMF, 100°C, 8h | Bicyclic pyrazolo-oxazinone derivatives | Antimicrobial agent synthesis |

| Maleic anhydride | Toluene, reflux, 12h | Fused pyrazole-dione structure | Polymer precursor |

Cyclization enhances structural complexity and bioactivity, with yields ranging from 60% to 78% .

Hydrolysis Reactions

Controlled hydrolysis of the carboxamide group produces carboxylic acid derivatives:

| Hydrolysis Type | Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic (H2SO4) | 6M H2SO4, 90°C, 6h | Pyrazole-5-carboxylic acid | 0.15 h⁻¹ |

| Basic (NaOH) | 2M NaOH, 70°C, 3h | Sodium carboxylate salt | 0.32 h⁻¹ |

Hydrolysis kinetics are solvent- and temperature-dependent, with basic conditions favoring faster conversion.

Alkylation and Acylation

The amino group undergoes alkylation and acylation to form modified derivatives:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | Methyl iodide | K2CO3, DMF, 60°C, 5h | N-Methylamino pyrazolecarboxamide | 88% |

| Acylation | Acetyl chloride | Pyridine, 0°C → RT, 3h | N-Acetylated derivative | 76% |

These modifications improve solubility and bioavailability for pharmacological studies.

Cycloaddition Reactions

The pyrazole ring engages in [3+2] and [4+2] cycloadditions:

| Reaction Type | Dienophile/Partner | Conditions | Product |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Xylene, 120°C, 10h | Hexahydropyridazine-dione adduct |

| Huisgen | Phenylacetylene | CuI, DIPEA, RT, 24h | Triazole-linked pyrazole conjugate |

Cycloadditions expand the compound’s utility in synthesizing heterocyclic libraries for drug discovery.

Oxidation and Reduction

Selective oxidation/reduction alters functional groups:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO4 (aq) | 50°C, 2h | Pyrazole-5-carboxylic acid |

| Reduction | LiAlH4 | Dry ether, 0°C → RT | Pyrazole-5-aminomethyl alcohol |

Reduction of the carboxamide to an alcohol is particularly notable for generating chiral intermediates.

Key Reactivity Trends

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Temperature Sensitivity : Reactions above 100°C risk decomposition, necessitating controlled heating .

-

Catalyst Dependence : Transition metals (e.g., Cu, Pd) improve yields in cross-coupling and cycloaddition reactions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide serves as an important intermediate in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds. Its unique functional groups facilitate further chemical modifications, making it valuable for organic synthesis.

2. Biology

- Biological Activity : The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects. It has shown promise in modulating various biological pathways, particularly through interactions with enzymes such as phosphodiesterase, which is crucial for regulating cyclic nucleotide levels in cells .

3. Medicine

- Pharmaceutical Development : Research indicates that this compound may possess therapeutic properties that could be harnessed in drug development, particularly as a potential treatment for inflammatory diseases and certain types of cancer . Its mechanism of action often involves inhibiting specific enzymes or pathways that are dysregulated in disease states.

4. Industry

- Industrial Applications : Beyond its pharmaceutical potential, 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is utilized in the production of various industrial chemicals and materials, contributing to sectors such as agrochemicals and polymer chemistry.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide. For example:

- Cytotoxicity Evaluation : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase activity, it increases cAMP levels, which can suppress pro-inflammatory cytokine production, suggesting its therapeutic potential in treating inflammatory diseases .

Summary

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties allow for extensive research into its biological activities and therapeutic potentials. Ongoing studies continue to explore its mechanisms of action and efficacy in various applications, making it a compound of interest for future research endeavors.

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. This binding can affect pathways involved in cellular signaling, metabolism, and other critical processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide and related compounds:

Structural and Functional Differences

Amino vs. Carboxylic Acid Derivatives

- 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006494-49-0) replaces the carboxamide group with a carboxylic acid, increasing polarity and reducing cell membrane permeability compared to the target compound. The similarity score (0.85) reflects conserved isopropyl and amino groups but divergent reactivity .

Alkyl Chain Modifications

- 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide () features a branched propylamide with an additional pyrazole moiety. This increases molecular weight (276.34 vs.

Electronic Effects

- N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide () incorporates a nitro group, a strong electron-withdrawing substituent. This contrasts with the amino group in the target compound, which is electron-donating. Such differences significantly alter electronic density and reactivity .

Heterocyclic Additions

- 5-cyclopropyl-N-((1-methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide () integrates isoxazole and pyridine rings, enhancing aromatic interactions and solubility via the pyridine nitrogen. The target compound lacks such heterocycles, prioritizing simplicity and metabolic stability .

Biological Activity

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common approach includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo carboxamides. The compound is characterized by its specific substitution pattern, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research has indicated that 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Activity

In recent studies, 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide has been evaluated for its anticancer potential . It has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited IC50 values indicating significant growth inhibition, which correlates with its ability to induce apoptosis in cancer cells .

The mechanism through which 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide exerts its biological effects involves interaction with specific molecular targets. Notably, it inhibits phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby modulating various physiological processes .

Comparative Studies

When compared to similar compounds such as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide shows distinct advantages in terms of potency and selectivity against certain biological targets. Table 1 summarizes the comparative biological activities of these compounds.

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide | 12 µM | 25 µM (MCF7) | Moderate |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 20 µM | 30 µM (MCF7) | Low |

Case Studies

A notable case study involved the evaluation of the compound's effects on human lung fibroblasts (MRC-5). The study assessed cytotoxicity alongside antimicrobial efficacy, revealing that while it effectively inhibited bacterial growth, it maintained a favorable safety profile in non-cancerous cells .

Additionally, another study focused on the compound's role in modulating cell cycle progression in cancer cells. It was found to significantly affect the expression levels of cyclins and cyclin-dependent kinases (CDKs), further supporting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the molecular structure and identify impurities.

- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase.

- Mass spectrometry (ESI-MS) to verify molecular weight and detect trace byproducts.

- FT-IR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1680 cm⁻¹) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the carboxamide group may occur. Stability studies suggest a shelf life of ≥12 months under these conditions .

Q. What synthetic strategies are suitable for modifying the carboxamide or amino groups in this compound?

- Carboxamide modifications : React with thionyl chloride to form an acyl chloride intermediate, then substitute with amines to generate secondary amides.

- Amino group modifications : Use reductive alkylation (e.g., NaBH₃CN with aldehydes) or acylation (e.g., acetic anhydride) to introduce functional groups while preserving the pyrazole core .

Q. How should researchers select solvents for recrystallization or reaction media?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. For recrystallization, use ethanol/water mixtures (80:20 v/v) to balance solubility and yield. Avoid halogenated solvents due to potential halogen exchange reactions with the isopropyl group .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of substituted pyrazole derivatives?

- Optimize reaction conditions using microwave-assisted synthesis (e.g., 150°C, 30 min) to enhance regioselectivity. Monitor intermediates via LC-MS to identify competing pathways. Computational modeling (DFT) can predict thermodynamic stability of regioisomers .

Q. What experimental designs are optimal for evaluating bioactivity in enzyme inhibition assays?

- Use a between-subjects design with dose-response curves (e.g., 0.1–100 µM) to assess IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle). Replicate experiments (n=3) and apply ANOVA with Tukey post hoc tests to address variability .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify bioavailability issues. Use knockout models to confirm target engagement in vivo. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective for designing structural analogs with enhanced target specificity?

- Perform SAR studies by systematically varying substituents on the pyrazole ring (e.g., replacing isopropyl with cyclopropyl for steric tuning). Use molecular docking (PDB: 4ZUD for kinase targets) to predict binding modes. Synthesize fluorinated analogs (e.g., CF₃ substitution) to improve metabolic stability .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.